AG-205 - 1375078-57-1

AG-205

Catalog Number: EVT-258790
CAS Number: 1375078-57-1
Molecular Formula: C22H23ClN6OS
Molecular Weight: 455.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG-205 is a potent inhibitor of FabK, the enoyl-ACP reductase in Streptococcus pneumoniae.
Source and Classification

AG-205 was developed as part of research aimed at understanding the role of PGRMC1 in cancer biology. The compound is categorized under small molecule inhibitors and is recognized for its potential therapeutic applications, particularly in oncology. It is documented under the Chemical Abstracts Service (CAS) number 442656-02-2, which facilitates its identification in scientific literature and databases .

Synthesis Analysis

The synthesis of AG-205 involves standard organic chemistry techniques, typically including multi-step reactions that may feature:

  • Reagents: Common reagents used in the synthesis include various acids, bases, and solvents that facilitate the formation of the desired molecular structure.
  • Parameters: Key parameters such as temperature, reaction time, and concentration are optimized to achieve high yield and purity. For example, reactions are often conducted under controlled temperatures (e.g., room temperature or elevated temperatures) to promote specific chemical transformations.

While specific synthetic routes for AG-205 may not be extensively detailed in available literature, similar compounds often follow established synthetic pathways involving aromatic substitution and functional group modifications.

Molecular Structure Analysis

AG-205's molecular structure features several key components:

  • Aromatic Rings: The presence of multiple aromatic rings contributes to its biological activity and stability.
  • Functional Groups: Various functional groups within the molecule are critical for its interaction with PGRMC1, affecting binding affinity and specificity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of AG-205. These analyses provide insights into the arrangement of atoms and the nature of chemical bonds within the compound .

Chemical Reactions Analysis

AG-205 participates in several chemical reactions relevant to its biological activity:

  • Inhibition of Enzymatic Activity: AG-205 has been shown to inhibit enzymes involved in sphingolipid metabolism, particularly UDP-galactose: ceramide galactosyltransferase, which is crucial for sulfatide synthesis. This inhibition occurs at low micromolar concentrations .
  • Cellular Interactions: The compound alters the localization and expression of PGRMC1 within cells, impacting downstream signaling pathways associated with cell survival and apoptosis .

These interactions highlight AG-205's potential as a therapeutic agent by disrupting critical metabolic pathways in cancer cells.

Mechanism of Action

The mechanism of action for AG-205 primarily involves:

  • PGRMC1 Antagonism: By binding to PGRMC1, AG-205 disrupts its normal function, leading to altered signaling cascades that can promote apoptosis in cancer cells.
  • Impact on Lipid Metabolism: The compound inhibits the synthesis of sphingolipids such as galactosylceramide and sulfatide, which are important for cell membrane integrity and signaling .

Research indicates that AG-205 does not require PGRMC1 or related proteins for its effects on lipid metabolism, suggesting alternative pathways through which it exerts its influence .

Physical and Chemical Properties Analysis

AG-205 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 442.66 g/mol.
  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness in biological applications.

These properties are essential for determining appropriate dosages and formulations for experimental use .

Applications

AG-205 has several promising applications in scientific research:

  • Cancer Research: Due to its ability to inhibit tumor growth by targeting PGRMC1, AG-205 is being investigated as a potential therapeutic agent for various cancers, including breast cancer .
  • Metabolic Studies: Its role in sphingolipid metabolism makes AG-205 a valuable tool for studying lipid-related diseases.
  • Drug Development: As a small molecule inhibitor, AG-205 serves as a lead compound for developing new drugs targeting PGRMC1-related pathways.
Molecular Mechanisms of AG-205 in PGRMC1 Modulation

Ligand-Binding Dynamics of AG-205 with PGRMC1-Heme Complexes

AG-205 (1-((4aR,9bS)-2,8-Dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido(4,3-b)indol-5-yl)-2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanyl-ethanone) interacts directly with the heme-binding domain of PGRMC1, a cytochrome b5-like protein. This domain features a unique heme coordination site involving tyrosine residues (Tyr107 and Tyr113 in humans) instead of the histidine residues typical of classical cytochrome b5 proteins [2] [9]. Spectroscopic analyses reveal that AG-205 binding alters the absorption spectrum of the PGRMC1-heme complex, inducing a shift from 423 nm (Soret band of heme-bound PGRMC1) to 408 nm, indicative of heme iron perturbation or displacement [2] [5]. Isothermal titration calorimetry (ITC) studies, however, present conflicting data. While early reports suggested AG-205 binds PGRMC1 with moderate affinity (Kd ~10–50 µM), later rigorous ITC analyses detected no direct binding between AG-205 and either apo- or heme-bound dimerized PGRMC1 [4] [6]. This discrepancy highlights the complex nature of the interaction, potentially involving allosteric effects or dependence on PGRMC1's oligomeric state. AG-205's initial design targeted the heme-binding pocket of the Arabidopsis thaliana MAPR protein (AtMAPR2/AtMP3), exploiting structural similarities within the conserved cytochrome b5-like domain shared among MAPR family members [6].

Table 1: AG-205 Effects on PGRMC1-Heme Complex Properties

Parameter AnalyzedObservation with AG-205Technique UsedReference
Soret Band ShiftShift from 423 nm → 408 nmUV-Vis Spectroscopy [2]
Heme DissociationIncreased rate of heme releaseSpectrophotometry/Kinetics [2]
Direct Binding (Kd)Reported Kd ~10-50 µM; Later studies: No binding detectedITC, SPR [4] [6]
Heme CoordinationPerturbation of Tyr107/Tyr113-heme iron interactionResonance Raman, Mutagenesis [9]

AG-205-Mediated Disruption of PGRMC1 Homodimerization

PGRMC1 forms functional homodimers and higher-order oligomers in a heme-dependent manner. Heme binding stabilizes the dimeric interface, primarily through interactions involving the cytochrome b5-like domain. AG-205 disrupts this oligomerization. Immunoblotting under non-reducing conditions shows that AG-205 treatment (typically 10-20 µM) significantly reduces the abundance of PGRMC1 dimers (~50 kDa) and oligomers while increasing monomeric PGRMC1 (~25 kDa) [5] [8]. Co-immunoprecipitation (co-IP) experiments corroborate this, demonstrating reduced recovery of dimeric complexes in AG-205-treated cells [5]. This disruption is functionally significant as PGRMC1 dimerization/oligomerization is crucial for its interactions with partner proteins like EGFR, cytochromes P450, and INSIG-1, which regulate cholesterol biosynthesis and growth signaling [5] [9]. Structural analyses suggest AG-205 binding induces conformational changes within the heme pocket that destabilize the dimer interface, potentially by preventing the proper orientation of key residues required for dimer stability [5] [9]. AG-205's effect on dimerization is observed even in cell lines lacking PGRMC2, indicating its primary target is PGRMC1 self-association [5].

Role of AG-205 in Altering EGFR/PI3K/AKT/mTOR Signaling Pathways

PGRMC1 stabilizes the Epidermal Growth Factor Receptor (EGFR) and facilitates its phosphorylation upon ligand binding. AG-205 disrupts this pro-survival signaling axis. In breast cancer cells (e.g., MDA-MB-231, T47D), treatment with AG-205 (5-15 µM) leads to:

  • Reduced EGFR Stability: Accelerated EGFR degradation via proteasomal and/or lysosomal pathways [6].
  • Impaired Downstream Signaling: Decreased phosphorylation of key nodes:
  • Phosphoinositide 3-kinase (PI3K)
  • Protein Kinase B (AKT)
  • Mammalian Target of Rapamycin (mTOR) [6].
  • Functional Consequences:
  • Anti-proliferative Effects: Reduced DNA synthesis (measured by BrdU/EdU incorporation) and cell cycle arrest (G1/S transition block) [6] [8].
  • Anti-migratory/Anti-invasive Effects: Inhibition of processes dependent on PI3K/AKT, such as actin cytoskeleton remodeling and matrix metalloproteinase expression [6].
  • Sensitization to Stress: Ablation of progesterone's protective effect against oxidative stress (H₂O₂)-induced apoptosis in human granulosa/luteal cells [8].AG-205's disruption of PGRMC1 dimerization is a key mechanism underlying these effects, as dimeric PGRMC1 acts as a scaffold promoting EGFR interaction and signaling complex assembly [5] [6]. Transcriptomic studies in endometrial cell lines (T-HESC, HEC-1A) further show that AG-205 alters the expression of genes involved in growth factor signaling and metabolism, though some effects may occur independently of MAPR proteins [4] [6].

AG-205-Induced Inhibition of UDP-Galactose:Ceramide Galactosyltransferase Activity

Crucially, AG-205 exerts potent off-target effects on sphingolipid biosynthesis, independent of PGRMC1 or related MAPR proteins. AG-205 directly inhibits UDP-galactose:ceramide galactosyltransferase (CGT, UGT8), the enzyme catalyzing the synthesis of galactosylceramide (GalC) from ceramide and UDP-galactose:

  • Concentration-Dependent Inhibition: AG-205 inhibits CGT activity with IC₅₀ values in the low micromolar range (1-10 µM) in cell-free in vitro enzyme assays using recombinant enzyme or microsomal fractions [3] [7].
  • Cellular Consequences: Treatment of SMKT-R3 renal cancer cells or engineered Chinese Hamster Ovary (CHO) cells (wild-type, PGRMC1 KO, PGRMC2 KO, or double KO) with AG-205 (5-10 µM) leads to a dramatic, dose-dependent reduction in GalC and its sulfated derivative, sulfatide [3] [7].
  • Specificity:
  • AG-205 does not inhibit cerebroside sulfotransferase (CST), the enzyme sulfating GalC to form sulfatide [7].
  • Inhibition occurs equally in wild-type CHO cells and CHO cells genetically lacking PGRMC1, PGRMC2, or both, proving PGRMC1/2 independence [3] [7].
  • Glucosylceramide (GlcC) synthesis, occurring in the Golgi apparatus, is unaffected, confirming specificity for the ER-localized CGT [7].This inhibition is structurally specific; AG-205 likely competes with UDP-galactose or ceramide for binding within the CGT active site, though detailed structural studies are needed. This off-target effect necessitates caution when interpreting cellular phenotypes induced by AG-205, particularly those involving lipid rafts, myelin, or renal function where GalC/sulfatide are critical [3] [7].

Table 2: AG-205 Effects on Sphingolipid Synthesis Enzymes

Enzyme (EC Number)Reaction CatalyzedEffect of AG-205Evidence
UDP-Gal:Cer Galactosyltransferase (CGT, UGT8) (EC 2.4.1.45)Cer + UDP-Gal → Galactosylceramide (GalC)Potent Inhibition (IC₅₀ ~1-10 µM)In vitro assay, Reduced GalC in WT/KO cells [3] [7]
Cerebroside Sulfotransferase (CST) (EC 2.8.2.11)GalC + PAPS → SulfatideNo InhibitionIn vitro assay, Sulfatide loss secondary to GalC loss [7]
Glucosylceramide Synthase (GCS) (EC 2.4.1.80)Cer + UDP-Glc → Glucosylceramide (GlcC)No InhibitionUnchanged GlcC levels in AG-205-treated cells [7]

Impact on Heme-Dependent Cytochrome b5 Interactions

PGRMC1 functions as a putative heme chaperone or sensor, facilitating heme delivery to hemoproteins like cytochromes b5 (cyt b5) and P450 (CYP) enzymes. AG-205 disrupts these heme-mediated interactions:

  • Heme Donation Impairment: In vitro heme transfer assays demonstrate that purified PGRMC1 pre-treated with AG-205 exhibits a significantly reduced ability to donate heme to apo-cytochrome b5 compared to untreated PGRMC1 [2].
  • Modulation of Ferrochelatase (FECH) Activity: AG-205 treatment impacts heme synthesis at its terminal step. PGRMC1 interacts with FECH, the enzyme inserting iron into protoporphyrin IX to form heme. AG-205 enhances this interaction, particularly favoring binding to the FECH conformation associated with product (heme) release. Consequently, in vitro assays show that PGRMC1 inhibits FECH activity in a dose-dependent manner, and AG-205 further modulates this regulatory interaction, potentially stalling heme synthesis or release [2]. Mass spectrometry and reciprocal co-IP studies in erythroid cell models (murine erythroleukemia cells) validate the PGRMC1-FECH interaction and its sensitivity to AG-205 [2].
  • Functional Impact on Heme Metabolism: In models of erythroid differentiation, AG-205 treatment reduces hemoglobinization, indicating compromised heme availability for hemoglobin synthesis [2]. This aligns with a model where AG-205, by altering PGRMC1's heme binding and chaperone function, disrupts the coordination of heme synthesis (via FECH interaction) and utilization (via cyt b5/CYP interactions). This disruption extends to CYP activity, as PGRMC1's interaction with and support of various CYPs (involved in steroidogenesis, drug metabolism, cholesterol synthesis) is heme-dependent [2] [9]. AG-205's ability to dissociate heme from PGRMC1 [2] likely underpins these inhibitory effects on heme transfer and CYP function, contributing to its observed effects on steroidogenesis and cholesterol biosynthesis pathways in some cell types [4] [6], though these latter effects may also involve MAPR-independent mechanisms.

Properties

CAS Number

1375078-57-1

Product Name

AG-205

IUPAC Name

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone

Molecular Formula

C22H23ClN6OS

Molecular Weight

455.0 g/mol

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1

InChI Key

GJNBAISSZRNGTM-UYAOXDASSA-N

SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

AG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.